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methylphenoxy)aniline

Cat. No.: B3171887 Get Quote

Disclaimer: As of late 2025, specific theoretical or experimental studies directly investigating 2-
Methyl-4-(4-methylphenoxy)aniline are not readily available in published scientific literature.

This guide, therefore, provides a comprehensive framework for the potential theoretical and

experimental characterization of this molecule, drawing upon established methodologies for

analogous substituted phenoxyaniline and diaryl ether compounds. This document is intended

to serve as a foundational resource for researchers, scientists, and drug development

professionals interested in exploring this and similar chemical entities.

Introduction
Diaryl ether linkages are prevalent structural motifs in a variety of biologically active molecules

and functional materials. The incorporation of an aniline moiety, particularly with further

substitution on the aromatic rings, offers a versatile scaffold for tuning electronic properties,

reactivity, and potential biological interactions. 2-Methyl-4-(4-methylphenoxy)aniline
represents a specific example of this class of compounds, and its study can provide valuable

insights into structure-property relationships. This guide outlines the probable synthetic routes,

characterization techniques, and computational analysis that would be employed in a thorough

investigation of this molecule.
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The synthesis of 2-Methyl-4-(4-methylphenoxy)aniline would likely proceed via a nucleophilic

aromatic substitution reaction, a common method for forming diaryl ethers.

Experimental Protocol: Synthesis
A probable synthetic route would involve the Ullmann condensation or a similar copper-

catalyzed coupling reaction.

Materials:

4-Bromo-2-methylaniline (or 4-iodo-2-methylaniline)

4-Methylphenol (p-cresol)

Copper(I) iodide (CuI) or other suitable copper catalyst

A base such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃)

A high-boiling point solvent such as N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide

(DMSO)

Procedure:

To a dry reaction flask under an inert atmosphere (e.g., nitrogen or argon), add 4-bromo-2-

methylaniline (1.0 eq), 4-methylphenol (1.2 eq), potassium carbonate (2.0 eq), and the

copper catalyst (0.1 eq).

Add the anhydrous solvent (DMF or DMSO) to the flask.

Heat the reaction mixture to a temperature between 120-160 °C and maintain for 12-24

hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

Upon completion, cool the reaction mixture to room temperature.

Quench the reaction with water and extract the product with an organic solvent such as ethyl

acetate.
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Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and

concentrate under reduced pressure.

Purify the crude product by column chromatography on silica gel to yield 2-Methyl-4-(4-
methylphenoxy)aniline.

Spectroscopic Characterization
The synthesized compound would be characterized using standard spectroscopic techniques

to confirm its structure and purity.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H NMR would show distinct signals for the aromatic protons on both phenyl rings, as well

as singlets for the two methyl groups and a broad singlet for the amine (-NH₂) protons.

¹³C NMR would provide signals for all unique carbon atoms in the molecule, including the

two methyl carbons and the aromatic carbons.

Fourier-Transform Infrared (FT-IR) Spectroscopy: The FT-IR spectrum would be expected to

show characteristic absorption bands for N-H stretching of the primary amine (around 3300-

3500 cm⁻¹), C-N stretching, C-O-C stretching of the diaryl ether (around 1200-1250 cm⁻¹),

and C-H stretching and bending vibrations for the aromatic rings and methyl groups.[1]

Mass Spectrometry (MS): Mass spectrometry would be used to determine the molecular

weight of the compound and to analyze its fragmentation pattern, further confirming the

structure.

Theoretical Studies
Computational chemistry, particularly Density Functional Theory (DFT), provides a powerful

tool for understanding the electronic structure, reactivity, and spectroscopic properties of

molecules.[2]

Computational Methodology
Software: Gaussian, ORCA, or similar quantum chemistry software packages.
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Method: Density Functional Theory (DFT) is a common and effective method for these types of

calculations.[3]

Functional and Basis Set: A combination such as B3LYP with a 6-311++G(d,p) basis set is

often used to provide a good balance between accuracy and computational cost for geometry

optimization, frequency calculations, and electronic property predictions for organic molecules.

[4]

Calculations to be Performed:

Geometry Optimization: To find the lowest energy conformation of the molecule.

Frequency Analysis: To confirm that the optimized structure is a true minimum on the

potential energy surface (no imaginary frequencies) and to predict the vibrational spectra (IR

and Raman).

Frontier Molecular Orbital (FMO) Analysis: Calculation of the Highest Occupied Molecular

Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies and

visualization of their distributions. The HOMO-LUMO energy gap is a key indicator of

chemical reactivity and stability.[5]

Molecular Electrostatic Potential (MEP) Mapping: To visualize the electron density

distribution and identify regions susceptible to electrophilic and nucleophilic attack.

Natural Bond Orbital (NBO) Analysis: To study intramolecular interactions, charge

delocalization, and hyperconjugative effects.

Illustrative Data Presentation
The following tables present hypothetical quantitative data for 2-Methyl-4-(4-
methylphenoxy)aniline based on typical values for similar compounds. These are for

illustrative purposes only.

Table 1: Predicted Geometrical Parameters (DFT/B3LYP/6-311++G(d,p))
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Parameter Bond Length (Å) Parameter Bond Angle (°)

C-O (ether) 1.36 - 1.42 C-O-C (ether) 118 - 122

C-N (amine) 1.38 - 1.45 H-N-H (amine) 108 - 112

C-C (aromatic) 1.38 - 1.41 C-C-C (aromatic) 118 - 121

C-H (aromatic) 1.08 - 1.10

C-C (methyl) 1.50 - 1.54

C-H (methyl) 1.09 - 1.11

Table 2: Predicted Vibrational Frequencies (DFT/B3LYP/6-311++G(d,p))

Vibrational Mode Wavenumber (cm⁻¹)

N-H asymmetric stretch ~3450

N-H symmetric stretch ~3360

C-H aromatic stretch 3030 - 3100

C-H methyl stretch 2920 - 2980

C=C aromatic stretch 1500 - 1600

N-H scissoring ~1620

C-O-C asymmetric stretch ~1240

C-N stretch ~1280

Table 3: Predicted Electronic Properties (DFT/B3LYP/6-311++G(d,p))
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Property Value

HOMO Energy -5.0 to -5.5 eV

LUMO Energy -0.5 to -1.0 eV

HOMO-LUMO Energy Gap 4.0 to 5.0 eV

Dipole Moment 1.5 to 2.5 Debye

Ionization Potential 5.0 to 5.5 eV

Electron Affinity 0.5 to 1.0 eV
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Caption: Generalized workflow for the synthesis and characterization of 2-Methyl-4-(4-
methylphenoxy)aniline.
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Caption: Conceptual workflow for the theoretical analysis of 2-Methyl-4-(4-
methylphenoxy)aniline using DFT.

Conclusion
While direct experimental or theoretical data for 2-Methyl-4-(4-methylphenoxy)aniline is

currently lacking in the public domain, this guide provides a robust framework for its

investigation. The synthetic and analytical methods described are well-established for this class

of compounds. Furthermore, the outlined computational approach would yield significant

insights into its structural, electronic, and reactive properties. Such a study would contribute

valuable knowledge to the fields of medicinal chemistry and materials science, where

substituted diaryl ethers and anilines are of considerable interest. Future research in this area

would be beneficial to fully elucidate the specific characteristics of this promising molecule.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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